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molecular formula C11H7ClN2O B8278116 4-Chloro-2-phenylpyrimidine-5-carbaldehyde

4-Chloro-2-phenylpyrimidine-5-carbaldehyde

Cat. No. B8278116
M. Wt: 218.64 g/mol
InChI Key: NUTJCBXAFVTTJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07589088B2

Procedure details

To a stirred (4-chloro-2-phenylpyrimidin-5-yl)methanol (242 mg, 1.10 mmol) in CH2Cl2 (11 mL) was added Dess-Martin periodinane (553 mg, 1.43 mmol). The reaction was kept for 2 hrs and was diluted with EtOAc (10 mL).The organic layer was washed with saturated NaHCO3 solution (10 mL), and brine (10 mL), dried (MgSO4), filtered and concentrated under reduced pressure to give the crude product as a white solid (250 mg). The crude product was purified by flash chromatography (silica gel, 20% EtOAc/hexane) to give 4-chloro-2-phenylpyrimidine-5-carbaldehyde (205 mg, 82% for 2 steps) as a white solid.
Quantity
242 mg
Type
reactant
Reaction Step One
Quantity
553 mg
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([CH2:8][OH:9])=[CH:6][N:5]=[C:4]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[N:3]=1.CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O>C(Cl)Cl.CCOC(C)=O>[Cl:1][C:2]1[C:7]([CH:8]=[O:9])=[CH:6][N:5]=[C:4]([C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=2)[N:3]=1

Inputs

Step One
Name
Quantity
242 mg
Type
reactant
Smiles
ClC1=NC(=NC=C1CO)C1=CC=CC=C1
Name
Quantity
553 mg
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
Name
Quantity
11 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
was washed with saturated NaHCO3 solution (10 mL), and brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give the crude product as a white solid (250 mg)
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography (silica gel, 20% EtOAc/hexane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=NC(=NC=C1C=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 205 mg
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 85.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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